molecular formula C19H14ClF2N3O2 B2373902 N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-2,6-difluorobenzamide CAS No. 921531-76-2

N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-2,6-difluorobenzamide

Cat. No.: B2373902
CAS No.: 921531-76-2
M. Wt: 389.79
InChI Key: WEVZMIVOPZOODB-UHFFFAOYSA-N
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Description

N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-2,6-difluorobenzamide is a useful research compound. Its molecular formula is C19H14ClF2N3O2 and its molecular weight is 389.79. The purity is usually 95%.
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Scientific Research Applications

Acaricidal and Insecticidal Activities

  • Oxazoline Derivatives Containing Oxime Ether Moiety : Novel 2,4-diphenyl-1,3-oxazolines containing an oxime ether moiety showed excellent acaricidal activity against Tetranychus cinnabarinus. They were more effective than etoxazole and demonstrated promising applications as new candidates for controlling spider mites in agriculture (Li et al., 2014).

Antimicrobial Agents

  • Synthesis and Characterization of Quinazolines : Compounds synthesized with similar chemical structures were screened for antibacterial and antifungal activities on various microbial strains (Desai et al., 2007).

Dopamine Receptor Studies

  • Determination of Dopamine D(4) Receptor Density : A derivative of this compound was used as a probe for determining dopamine D(4) receptor density in rat striatum (Colabufo et al., 2001).

Molecular Design and Synthesis

  • Acaricidal/Insecticidal Activities of Oxazoline Derivatives : A series of novel oxazoline derivatives containing a sulfur ether moiety were designed, showing excellent activity against both eggs and larvae of Tetranychus cinnabarinus (Yu et al., 2015).

Pesticidal Research

  • Laboratory Tests Against Pink Bollworm : Compounds like diflubenzuron, structurally related to the query compound, showed potential in controlling pink bollworm in cotton plants (Flint et al., 1978).

Corrosion Inhibition Studies

  • Effect on Steel Corrosion : Research focused on the inhibition of corrosion in steel using a derivative of pyridazine, showing significant efficacy (Ghazoui et al., 2017).

Synthesis and Biological Activities

  • Synthesis of 1,3-Oxazole Derivatives : Novel biologically potent heterocyclic compounds incorporating oxazole, pyrazoline, and pyridine were synthesized and screened for anticancer and antimicrobial activities (Katariya et al., 2021).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules in the body to produce its effects. Unfortunately, specific information about the mechanism of action of “N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-2,6-difluorobenzamide” is not available .

Safety and Hazards

Safety and hazard information for a compound is crucial for handling and storage. Unfortunately, specific safety and hazard information for “N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-2,6-difluorobenzamide” could not be found .

Future Directions

The future directions for “N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-2,6-difluorobenzamide” could not be found in the available resources .

Properties

IUPAC Name

N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-2,6-difluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClF2N3O2/c20-13-6-4-12(5-7-13)16-8-9-17(26)25(24-16)11-10-23-19(27)18-14(21)2-1-3-15(18)22/h1-9H,10-11H2,(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEVZMIVOPZOODB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClF2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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